molecular formula C19H20N4O3 B7691293 N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

Cat. No.: B7691293
M. Wt: 352.4 g/mol
InChI Key: QFHWYVAHENODHS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Aniline Derivative Formation: The aniline derivative can be synthesized through the reaction of an appropriate amine with a suitable electrophile.

    Final Coupling: The final step involves coupling the oxadiazole ring with the aniline derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically use reagents like chlorine gas or sulfuric acid under controlled conditions.

Major Products

    Reduction: The major product of reduction would be the corresponding amine derivative.

    Substitution: The major products of substitution reactions would depend on the specific electrophile used, such as halogenated or sulfonated derivatives.

Scientific Research Applications

N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxadiazole ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline: Similar structure but with a chlorine substituent instead of a methyl group.

    N,N-diethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline: Similar structure but with a methoxy substituent instead of a methyl group.

Uniqueness

The uniqueness of N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-22(5-2)16-11-10-14(12-17(16)23(24)25)19-20-18(21-26-19)15-9-7-6-8-13(15)3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWYVAHENODHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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